6-(2,4-Difluorophenoxy)hexan-1-ol
Description
6-(2,4-Difluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol compound characterized by a hexanol backbone substituted with a 2,4-difluorophenoxy group at the sixth carbon. Its molecular formula is C₁₂H₁₆F₂O₂, with a molecular weight of 242.25 g/mol. The compound is notable for its ether linkage and fluorine substituents, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.
Synthetic routes for this compound often involve nucleophilic substitution reactions between 2,4-difluorophenol and a hexanol derivative (e.g., 6-bromohexan-1-ol) under basic conditions. Purification typically employs column chromatography with gradients of hexanes and ethyl acetate .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDUNKCGJREJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol
- Molecular Formula : C₂₆H₃₈O₃
- Molecular Weight : 398.58 g/mol
- Key Features: Contains a biphenyl ether moiety with a long-chain alkoxy group (octoxy). The extended hydrophobic chain enhances membrane permeability but reduces aqueous solubility compared to this compound.
- Applications : Used in surfactant and polymer chemistry due to its amphiphilic properties .
6-(Methoxymethoxy)hexan-1-ol
- Molecular Formula : C₈H₁₈O₃
- Molecular Weight : 162.23 g/mol
- Key Features : Lacks fluorine atoms but includes a methoxymethoxy protecting group. This modification simplifies synthetic handling but diminishes metabolic resistance.
- Synthesis : Prepared via Williamson ether synthesis, achieving 97% yield with flash chromatography .
1H,1H,6H-Decafluorohexan-1-ol
- Molecular Formula : C₆H₄F₁₀O
- Molecular Weight : 264.09 g/mol
- Key Features: Fully fluorinated hexanol derivative. Exhibits extreme hydrophobicity and chemical inertness, making it suitable for specialty coatings and fluoropolymer synthesis. However, it lacks the aromatic ether functionality of this compound .
Fluorinated Phenoxy Derivatives in Drug Development
Pamapimod (6-(2,4-Difluorophenoxy)-8-methylpyrido[2,3-d]pyrimidin-7-one)
- Molecular Formula : C₁₉H₁₆F₂N₃O₂
- Molecular Weight : 363.35 g/mol
- Key Features: Retains the 2,4-difluorophenoxy group but incorporates a pyridopyrimidinone core. This modification confers potent kinase inhibitory activity (IC₅₀ < 10 nM against p38α MAP kinase).
- Applications: Investigated for inflammatory diseases; demonstrates superior target affinity compared to simpler ether-alcohols like this compound .
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
- Molecular Formula : C₁₁H₇F₅N₃O
- Molecular Weight : 307.19 g/mol
- Key Features: Features a pyrimidine ring with trifluoromethyl and difluorophenoxy groups. Acts as a potentiator of the HMRGX1 receptor, highlighting the role of fluorine in enhancing bioactivity and blood-brain barrier penetration .
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